molecular formula C6H9N3O2 B12653803 Methyl 3-amino-N-cyano-3-methoxyacrylimidate CAS No. 77087-96-8

Methyl 3-amino-N-cyano-3-methoxyacrylimidate

Cat. No.: B12653803
CAS No.: 77087-96-8
M. Wt: 155.15 g/mol
InChI Key: DMLIIWGDMRBECT-KJORVYKVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves multiple steps, starting from the appropriate dibenzo[c,f]pyrimido[1,6-a]azepine precursor. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate is unique due to its specific molecular structure and the resulting chemical and biological properties.

Properties

CAS No.

77087-96-8

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl (E)-3-amino-N-cyano-3-methoxyprop-2-enimidate

InChI

InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h3H,8H2,1-2H3/b5-3+,9-6?

InChI Key

DMLIIWGDMRBECT-KJORVYKVSA-N

Isomeric SMILES

CO/C(=C/C(=NC#N)OC)/N

Canonical SMILES

COC(=CC(=NC#N)OC)N

Origin of Product

United States

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